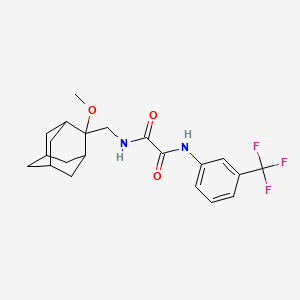
N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves studying how the compound can be synthesized from simpler starting materials. It includes the reactions used, the conditions under which they are carried out, and the yields of the product.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques used might include X-ray crystallography and various types of spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The development of novel synthetic approaches for oxalamides and related compounds has been a significant area of research. One study outlines a novel one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility and efficiency of the methodology for creating a variety of oxalamide derivatives, including those related to the compound (Mamedov et al., 2016). This approach could potentially be applied to synthesize "N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" and its analogs, highlighting the compound's relevance in synthetic organic chemistry.
Structural and Computational Studies
The structural characterization of adamantane-oxalamide derivatives reveals the crystal packing and molecular interaction patterns, providing insights into the compound's chemical behavior and potential applications in material science and molecular engineering (Basarić et al., 2007). Such studies are crucial for understanding the physical and chemical properties of "N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" and exploring its potential applications in various scientific domains.
Pharmacological Research
Research into the pharmacological applications of compounds structurally related to "N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" has been extensive. Studies on orexin receptor mechanisms and their modulation by related compounds have shed light on the potential therapeutic applications of these molecules in treating conditions like sleep disorders and stress-induced hyperarousal, without the hypnotic effects commonly associated with other treatments (Bonaventure et al., 2015). This research underscores the importance of the compound in developing new treatments for neurological and psychiatric disorders.
Safety And Hazards
This involves studying any risks associated with the compound, such as toxicity, flammability, and environmental impact.
Orientations Futures
This involves predicting or suggesting areas for future research. For example, if the compound has medicinal properties, future research might involve improving its synthesis, studying its mechanism of action more deeply, or testing it in clinical trials.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemical substances with care, following safety protocols at all times.
Propriétés
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O3/c1-29-20(15-6-12-5-13(8-15)9-16(20)7-12)11-25-18(27)19(28)26-17-4-2-3-14(10-17)21(22,23)24/h2-4,10,12-13,15-16H,5-9,11H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWIBTMFDBKHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B2800717.png)
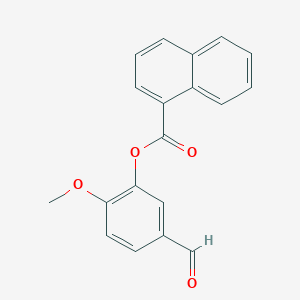
![Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate](/img/structure/B2800720.png)
![6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2800723.png)
![7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2800725.png)
![3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2800726.png)
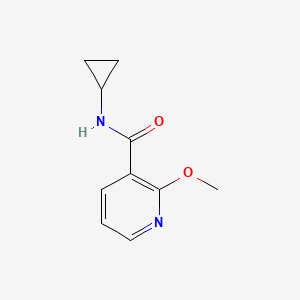
![8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2800729.png)
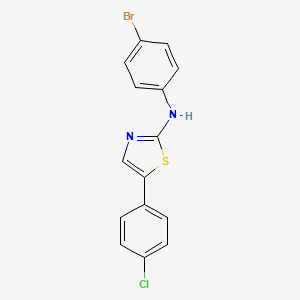
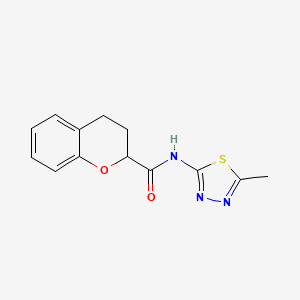
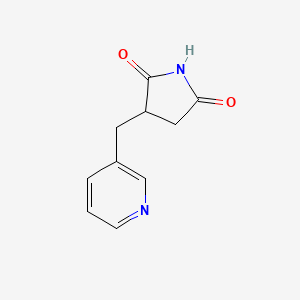
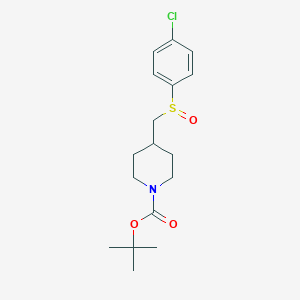
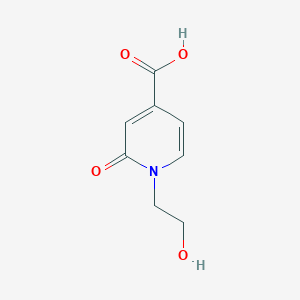
![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2800738.png)